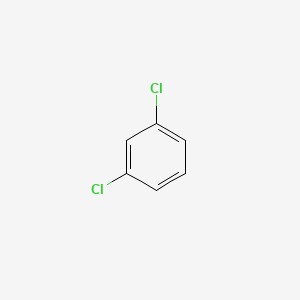

1,3-Dichlorobenzene

Übersicht

Beschreibung

It has the chemical formula C6H4Cl2 and is a colorless liquid that is insoluble in water . This compound is less common compared to its other isomers, 1,2-dichlorobenzene and 1,4-dichlorobenzene . It is primarily used in the production of herbicides, insecticides, and other chemicals.

Vorbereitungsmethoden

1,3-Dichlorobenzene can be synthesized through several methods:

Chlorination of Benzene: This is the most common industrial method where benzene is chlorinated in the presence of a catalyst such as iron(III) chloride.

Sandmeyer Reaction: This method involves the reaction of 3-chloroaniline with copper(I) chloride and hydrochloric acid, followed by diazotization and subsequent chlorination.

Isomerization: High-temperature isomerization of other dichlorobenzene isomers can also yield this compound.

Analyse Chemischer Reaktionen

1,3-Dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: It can be oxidized to form chlorinated benzoic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of benzene or other partially reduced products.

Common reagents used in these reactions include sodium hydroxide, ammonia, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Solvent Use : 1,3-DCB is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It is particularly useful in the manufacturing of dyes and pharmaceuticals .

- Intermediate in Chemical Synthesis : It serves as an intermediate in the production of herbicides and insecticides. Although its use in registered pesticides has been canceled, it remains significant in the synthesis of other agricultural chemicals .

- Manufacture of Specialty Chemicals : The compound is utilized in producing specialty chemicals such as resins and adhesives . Its unique properties make it valuable in formulating products requiring specific solubility and volatility characteristics.

Environmental and Health Considerations

This compound has been associated with various health risks, particularly concerning liver and kidney function. Studies have shown that exposure to high doses can lead to significant biochemical changes in laboratory animals, including elevated serum cholesterol levels and liver enzyme alterations .

Toxicological Data Table

| Effect | Observed Dose (mg/kg/day) | Reference |

|---|---|---|

| Liver damage | ≥ 9 | McCauley et al., 1995 |

| Kidney damage | ≥ 37 | Valentovic et al., 1993 |

| Thyroid dysfunction | > 35 | DFG 2013 |

Case Studies

- Human Exposure Study : A recent study examined the absorption kinetics of 1,3-DCB in human volunteers exposed to controlled concentrations. The findings indicated significant urinary excretion of metabolites, highlighting the compound's potential for systemic absorption during occupational exposure .

- Environmental Impact Assessment : Research conducted at contaminated sites has shown that 1,3-DCB can persist in soil and groundwater environments. Its low solubility and volatility contribute to its long-term presence in these ecosystems, raising concerns about its ecological toxicity .

Wirkmechanismus

1,3-Dichlorobenzene exerts its effects primarily through its interaction with cytochrome P450-dependent monooxygenases in the liver. It is hydroxylated to form reactive epoxide intermediates, which are further metabolized to phenolic compounds and eliminated as glutathione conjugates, glucuronides, or sulfates . This compound can induce the activity of various xenobiotic-metabolizing enzymes, affecting the endocrine system and causing liver and kidney damage at high doses .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1,3-Dichlorobenzene (1,3-DCB) is an aromatic compound widely used in industrial applications, particularly as a solvent and in the production of various chemicals. Understanding its biological activity is essential due to its potential health effects on humans and animals. This article provides a comprehensive overview of the biological activity of 1,3-DCB, including its metabolism, toxicity, and relevant case studies.

- Molecular Formula : C₆H₄Cl₂

- Molecular Weight : 147.00 g/mol

- Boiling Point : 173 °C

- Melting Point : -24.8 °C

Metabolism and Excretion

This compound is primarily metabolized in the liver, where it undergoes oxidative processes to form reactive metabolites. These metabolites are then excreted mainly through urine. A recent study investigated the absorption and urinary excretion kinetics of 1,3-DCB in human volunteers exposed to controlled inhalative conditions. The study found that:

- Metabolites Identified :

- 3,5-Dichlorocatechol (3,5-DCC)

- 2,4-Dichlorophenol (2,4-DCP)

- 3,5-Dichlorophenol (3,5-DCP)

The maximum excretion levels of these metabolites were significantly higher at increased exposure concentrations (0.7 ppm vs. 1.5 ppm) .

Acute Toxicity

Acute exposure to high concentrations of 1,3-DCB can lead to several health issues:

- Ocular Irritation : Similar to other dichlorobenzenes, it can cause eye irritation.

- Respiratory Effects : Inhalation may result in irritation of the respiratory tract.

- Liver Damage : High levels can potentially cause hepatotoxicity due to reactive metabolites formed during metabolism .

Chronic Toxicity

Chronic exposure studies indicate potential long-term effects:

- Endocrine Disruption : Animal studies suggest that 1,3-DCB may adversely affect the endocrine system, leading to thyroid and pituitary lesions at doses as low as 9 mg/kg/day over prolonged periods .

- Histopathological Changes : Histological examinations in rats showed changes in thyroid and pituitary glands after extended exposure .

Case Studies

- Human Exposure Study : A study involving ten male volunteers exposed to 0.7 ppm and 1.5 ppm of 1,3-DCB demonstrated a clear dose-response relationship for metabolite excretion. The use of protective masks reduced internal exposure by approximately 85–90%, indicating significant dermal absorption potential .

- Animal Studies : In a 90-day feeding trial on Sprague-Dawley rats, doses above 37 mg/kg body weight resulted in increased liver and kidney weights and elevated serum cholesterol levels. Additionally, phenobarbital-like induction of liver enzymes was observed at lower doses (4 mg/kg) .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Metabolites Identified | 3,5-DCC; 2,4-DCP; 3,5-DCP |

| Acute Effects | Ocular irritation; respiratory irritation; liver damage |

| Chronic Effects | Endocrine disruption; thyroid/pituitary lesions |

| Excretion Kinetics | Dose-dependent; significant dermal absorption |

Eigenschaften

IUPAC Name |

1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQOPVIELGIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022056 | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

343 °F at 760 mmHg (NTP, 1992), 173 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

146 °F (NTP, 1992), 63 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W0WNE5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12.6 °F (NTP, 1992), -24.8 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is zero-valent iron (ZVI) in remediating 1,3-dichlorobenzene-contaminated sediments?

A1: Research shows ZVI effectively removes this compound from contaminated sediments. In one study, ZVI achieved a removal efficiency of 70.4% within 13 days, significantly higher than the control group without ZVI [].

Q2: Does ZVI remediation impact the microbial community structure in contaminated sediments?

A2: Yes, ZVI remediation influences microbial communities. 16S rDNA PCR-DGGE and PLFA analysis revealed that this compound contamination increased Pseudomonas spp., while ZVI application restored microbial diversity to control levels [].

Q3: Does this compound affect soil enzyme activity, and can ZVI remediate this impact?

A3: Yes, this compound contamination impacts soil enzyme activity. While it increases urease activity, it inhibits catalase, invertase, and protease activities. Notably, ZVI remediation restores catalase activity inhibited by this compound [].

Q4: Can microorganisms degrade this compound?

A4: Yes, certain microorganisms can degrade this compound. A study identified an Alcaligenes sp. capable of utilizing this compound as its sole carbon and energy source, releasing chloride ions stoichiometrically during growth [].

Q5: How does Bacillus cereus PF-11 degrade this compound?

A5: Bacillus cereus PF-11, isolated from industrial effluent, exhibits a high this compound degradation rate of 32 mg/L/day. This strain initiates degradation via molecular oxygen attack on the chlorobenzene ring, catalyzed by dioxygenase [].

Q6: Does Pseudomonas nitroreducens J5-1 exhibit substrate specificity in degrading chlorinated compounds?

A6: Yes, while Pseudomonas nitroreducens J5-1 degrades both 1,2-dichlorobenzene and this compound, its chlorocatechol 1,2-dioxygenase shows higher expression when grown on 1,3-dichlorocatechol, indicating substrate specificity [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H4Cl2, and its molecular weight is 147.00 g/mol.

Q8: How does the solvent environment affect the magnetic properties of manganese(III) meso-tetraphenylporphyrin tetracyanoethenide ([MnTPP][TCNE])?

A8: The magnetic ordering and properties of [MnTPP][TCNE] are significantly influenced by the type and amount of solvent present in its structure. Desolvation through heating or vacuum thermolysis results in materials with differing magnetic characteristics [].

Q9: Does this compound form solid solvates with aromatic solvents?

A9: Yes, studies using differential scanning calorimetry and thermogravimetry have identified solid solvates of this compound with various aromatic solvents, including benzene, toluene, and xylene derivatives [].

Q10: What is the nature of intermolecular interactions in binary mixtures containing this compound?

A10: Studies on binary mixtures of this compound with alkanols, chlorotoluenes, and nitrotoluenes reveal complex intermolecular interactions, including dipole-dipole interactions, hydrogen bonding, and geometrical effects, influencing properties like excess volume, viscosity, and compressibility [, ].

Q11: How does the presence of silver ions on Amberlyst 15 resin impact the adsorption of this compound?

A11: While silver ions on Amberlyst 15 enhance the adsorption of naphthalene via π-complexation, they have a negligible influence on the adsorption of this compound, indicating the absence of strong π-donor interactions [].

Q12: Can this compound form inclusion compounds with Hofmann-3-phenylpropylamine-type clathrates?

A12: Yes, this compound acts as a guest molecule in Hofmann-3-phenylpropylamine-type clathrates, forming inclusion compounds characterized by FT-IR, far-infrared, and FT-Raman spectroscopy [].

Q13: What are the acute and chronic toxicities of this compound to Daphnia magna?

A13: Studies show that this compound has a 48-hour LC50 of 7.4 mg/L for Daphnia magna. Chronic exposure studies revealed a lowest observable effect concentration (LOEC) of 1.5 mg/L, primarily affecting reproduction and growth [].

Q14: How does this compound exposure impact wheat seed germination and seedling growth?

A14: Concentrations of this compound above 10 mg/L inhibit wheat seed germination and seedling growth. At 200 mg/L, both 1,2-dichlorobenzene and this compound completely stop seed germination, indicating significant phytotoxicity [].

Q15: Does this compound induce oxidative stress in wheat seedlings?

A15: Yes, exposure to this compound at concentrations as low as 25 mg/L increases peroxidase activity and malondialdehyde concentration in wheat seedlings, indicating oxidative stress and cellular damage [].

Q16: What are the toxicological effects of this compound in Sprague-Dawley rats?

A16: In a 90-day study, Sprague-Dawley rats exposed to this compound showed dose-dependent toxicity, including liver and thyroid lesions, increased liver and kidney weights, and elevated serum cholesterol and calcium levels [].

Q17: Can a graphene-composite-coated fiber be used for solid-phase microextraction (SPME) of this compound?

A17: Yes, a graphene-composite-coated fiber, characterized by SEM for its porous structure, was successfully employed in headspace SPME of this compound from water samples, achieving low detection limits (0.5-1.0 μg/L) when coupled with GC-FID [].

Q18: How effective is windowless RF discharge signal photon ionization mass spectrometry in analyzing chlorobenzenes?

A18: This technique proves highly effective in detecting low concentrations of chlorobenzenes, including this compound, in exhaust gases. The method offers high sensitivity, good stability, and rapid analysis, making it suitable for online monitoring of dioxin precursors [].

Q19: How does the position of chlorine atoms on the benzene ring influence biodegradation?

A19: The position of chlorine atoms influences the biodegradability of dichlorobenzenes. Microorganisms exhibit different degradation capabilities for 1,2-dichlorobenzene, this compound, and 1,4-dichlorobenzene due to variations in their chemical structures and metabolic pathways [].

Q20: How do trialkylsilyl substituents affect the reactivity of this compound towards organometallic reagents?

A20: Trialkylsilyl substituents on this compound lead to unusual reactivity patterns with organometallic reagents. Buttressing effects direct metalation to specific positions on the aromatic ring, influencing the outcome of subsequent reactions [].

Q21: Can this compound be used as a starting material for synthesizing triazole compounds with antimicrobial properties?

A21: Yes, this compound serves as a precursor for synthesizing triazole compounds with promising antifungal activity against various molds and decay fungi, demonstrating its potential application in developing new wood preservatives [].

Q22: Can arene-iron chemistry be utilized to synthesize liquid crystalline polymers incorporating this compound units?

A22: Yes, arene-iron chemistry, specifically utilizing iron cyclopentadienyl (FeCp) complexes, allows for the controlled synthesis of asymmetrical aryl ethers from this compound. This method facilitates the preparation of novel polyether-esters and functional polyarylates with liquid crystalline properties [].

Q23: What is the role of this compound in the synthesis of the bioactive compound Plakinidine?

A23: this compound serves as a crucial starting material in the multi-step synthesis of 1-chloro-9-methyl-2,4-diaminoacridine, a key intermediate in the production of Plakinidines, a class of naturally occurring bioactive compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.